7-Pentacosene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

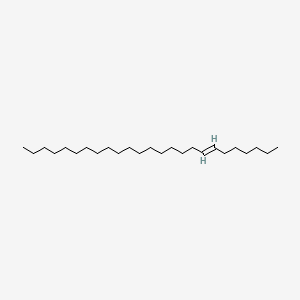

7-Pentacosene, also known as this compound, is a useful research compound. Its molecular formula is C25H50 and its molecular weight is 350.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pheromonal Communication

7-Pentacosene is recognized as a cuticular hydrocarbon that plays a crucial role in pheromonal signaling among Drosophila species. It is primarily produced by male flies and has been shown to influence mating behaviors and sexual receptivity.

- Inhibition of Male Courtship : Research indicates that 7-P can inhibit male courtship behavior towards mated females. Males that produce higher levels of 7-P are less likely to court females that have recently mated, thereby reducing competition among males for mating opportunities . This suggests that 7-P functions as a signal of female receptivity or mating status.

- Interaction with Other Pheromones : 7-P interacts with other cuticular hydrocarbons such as 7-tricosene (7-T) and 7,11-nonacosadiene (7,11-ND). While 7-T has been identified as a compound that inhibits male courtship, the presence of 7-P can modulate these interactions, affecting the overall pheromonal landscape that influences mating behaviors .

Genetic Studies and Behavioral Insights

Studies utilizing genetic manipulation have provided insights into the role of 7-P in sexual selection. For instance:

- Genetic Modifications : Experiments involving ppk25 mutants, which lack certain pheromone-sensing capabilities, demonstrated that these mutants were unable to respond appropriately to female pheromones but still reacted to male-produced hydrocarbons like 7-P. This highlights the specificity of pheromone detection pathways in Drosophila .

- Quantitative Analysis : In comparative studies of different Drosophila genotypes, variations in the production of 7-P were noted. For example, certain male genotypes produced significantly more 7-P than others, correlating with their success in attracting females. This quantitative aspect underscores the importance of hydrocarbon profiles in sexual selection .

Implications for Evolutionary Biology

The study of 7-P also has broader implications for understanding evolutionary processes:

- Speciation and Sexual Isolation : Research has shown that variations in cuticular hydrocarbons, including 7-P, contribute to sexual isolation between different Drosophila species. These hydrocarbons can serve as species-specific signals that facilitate mate recognition and reproductive isolation, which are critical factors in speciation .

- Aging and Hydrocarbon Profiles : Aging affects the production of cuticular hydrocarbons, including 7-P. Studies indicate that older females exhibit changes in their hydrocarbon profiles that may decrease their attractiveness to males, suggesting a link between age-related changes in pheromone production and reproductive success .

Data Summary

The following table summarizes key findings related to the production and effects of this compound in various studies:

Propriétés

Numéro CAS |

96313-98-3 |

|---|---|

Formule moléculaire |

C25H50 |

Poids moléculaire |

350.7 g/mol |

Nom IUPAC |

(E)-pentacos-7-ene |

InChI |

InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-25H2,1-2H3/b15-13+ |

Clé InChI |

RORWYUWDGGVNRJ-FYWRMAATSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC=CCCCCCC |

SMILES isomérique |

CCCCCCCCCCCCCCCCC/C=C/CCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCCCC=CCCCCCC |

Synonymes |

7-pentacosene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.